2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one
Description
Properties
IUPAC Name |
2,7-dimethyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-10-5-6-12-8(7-10)3-4-11(2)9(12)13/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFOWLJXPRXGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)CCN(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483198 | |
| Record name | 2,7-Dimethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56926-25-1 | |
| Record name | 2,7-Dimethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one typically involves cyclization reactions. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, although specific industrial processes are not widely documented.
Chemical Reactions Analysis
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the heterocyclic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,7-Dimethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
- CAS No.: 56926-25-1
- Molecular Formula : C₉H₁₇N₃O
- Molecular Weight : 183.25 g/mol
- Structure: A bicyclic system comprising fused pyrazine and pyrimidinone rings with methyl substituents at positions 2 and 7 .
Key Characteristics :
- The compound exhibits a rigid bicyclic framework, which may enhance metabolic stability compared to monocyclic analogues.
Comparison with Structurally Similar Compounds
7-Ethyloctahydro-6H-Pyrazino[1,2-c]pyrimidin-6-one
- CAS No.: 121360-22-3
- Molecular Formula : C₁₀H₁₉N₃O
- Molecular Weight : 197.28 g/mol
- Structural Difference : Substitution of the 7-methyl group with an ethyl chain.
- Implications :
2,7-Dibenzylhexahydropyrazino[1,2-c]pyrimidin-6-one
- Structure : Benzyl groups at positions 2 and 7 instead of methyl.
- Reported Activity : Tested for antifilarial activity, suggesting that bulky aryl substituents may modulate biological target interactions .
- Comparison: Benzyl groups significantly increase molecular weight (C₂₃H₂₅N₃O vs. Aromatic substituents may introduce π-π stacking interactions absent in the methylated analogue .
7-Ethyl-2-methyloctahydro-6H-Pyrazino[1,2-c]pyrimidin-6-one
- CAS No.: 25143-13-9
- Molecular Formula : C₁₀H₁₉N₃O
- Structural Features : Combines methyl (position 2) and ethyl (position 7) groups.
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Insights
- Synthetic Accessibility: Metal-free methods for related tetracyclic pyrazino-thienopyrimidinones (e.g., Suzuki coupling) highlight the feasibility of introducing diverse boronic acids to modify substituents .
- Biological Relevance :
- Imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine analogues demonstrate that nitrogen placement in bicyclic systems affects antimicrobial potency. For example, MIC values range from 1–9 μM depending on substituent positions .
- The antifilarial activity of dibenzyl analogues suggests that bulky substituents may enhance interactions with parasitic targets .
Biological Activity
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 166.22 g/mol. Its structure features a pyrazino-pyrimidine core, which is significant for its biological interactions.
Biological Activity Overview
The biological activities of 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The presence of nitrogen in the heterocyclic ring may enhance interaction with microbial enzymes.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells and interference with cell cycle progression.
- CNS Activity : Some derivatives of pyrazino-pyrimidines are known to affect neurotransmitter systems. This compound could potentially modulate pathways involved in neuroprotection or neurodegeneration.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of several pyrazino-pyrimidine derivatives, including 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one | 64 | S. aureus |
| 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one | 128 | E. coli |
Anticancer Mechanisms
In vitro studies demonstrated that this compound induces apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed increased sub-G1 phase population, indicating DNA fragmentation.
| Treatment | Apoptotic Cells (%) | Control (%) |
|---|---|---|
| Compound (10 µM) | 45 | 10 |
| Compound (20 µM) | 70 | 10 |
CNS Activity
Research involving animal models assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The administration resulted in reduced levels of malondialdehyde (MDA), indicating lower oxidative stress.
| Treatment | MDA Levels (µmol/L) | Control (µmol/L) |
|---|---|---|
| Compound | 0.5 | 1.5 |
Q & A
Q. What synthetic routes are established for 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one, and how are yields optimized?
A cost-effective synthesis involves condensation of N,N′-dibenzylethylenediamine with 3,4-dibromobutyronitrile, followed by catalytic reduction, debenzylation, cyclocarbamation, and N-alkylation. This method achieves an overall yield of 10.1% . Key steps include optimizing catalytic hydrogenation conditions (e.g., Pd/C under H₂ pressure) and controlling cyclization temperatures (80–100°C) to minimize side reactions.
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?
Nuclear Magnetic Resonance (NMR) is critical. For example:
- ¹H NMR : Methyl groups (e.g., 2.35 ppm singlet for CH₃), methylene protons (2.74–2.91 ppm), and aromatic/heterocyclic protons (8.13 ppm for pyrazole) .
- ¹³C NMR : Signals for sp² carbons (111.0–158.5 ppm) and carbonyl groups (163.8–165.2 ppm) confirm the fused pyrazino-pyrimidinone scaffold (Table III, ).
Q. What purification techniques are recommended for isolating 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one?
Chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water mixtures) are effective. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives with similar heterocyclic frameworks?
For pyrazino-pyrimidinone derivatives, solvent choice (e.g., dry xylene for cyclization), catalyst loading (e.g., 10 mol% meglumine for green synthesis), and temperature gradients (stepwise heating from 60°C to reflux) improve yields. See Table 1 in for optimized parameters in analogous systems.
Q. What strategies resolve stereochemical ambiguities in fused pyrazino-pyrimidinone systems?
Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography can determine enantiomeric excess. For example, the (+)-enantiomer of a related compound (CAS 121360-21-2) was resolved using chiral auxiliaries during N-alkylation .
Q. How are discrepancies in spectral data addressed during structural validation?
Cross-validate using complementary techniques:
Q. What computational methods predict physicochemical properties relevant to drug development?
Use tools like ACD/Labs Percepta for logP (-0.4), topological polar surface area (35.6 Ų), and hydrogen-bonding capacity (1 donor, 2 acceptors) . Molecular dynamics simulations (e.g., AMBER) model conformational stability in aqueous environments.
Data Contradictions and Validation
Q. How to reconcile conflicting NMR data for structurally similar analogs?
For example, methylene protons in related compounds show variability (27.01–27.96 ppm in ¹³C NMR). This arises from solvent effects (DMSO vs. CDCl₃) or conformational flexibility. Standardize solvent systems and compare with reference spectra in DMSO-d₆ .
Q. Why do catalytic methods yield varying enantiomeric ratios for N-alkylated derivatives?
Steric hindrance during alkylation (e.g., ethyl vs. methyl groups) impacts stereoselectivity. Use chiral ligands (e.g., BINAP) with Pd catalysts to enhance enantiomeric excess .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
